molecular formula C13H23NO3 B3186999 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester CAS No. 1374653-92-5

1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester

Cat. No.: B3186999
CAS No.: 1374653-92-5
M. Wt: 241.33 g/mol
InChI Key: XCEHBZUIZUBINW-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol. It is a derivative of piperidine and is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Piperidine-4-carboxylic acid: The starting material, piperidine-4-carboxylic acid, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

  • Esterification: The alcohol obtained from the reduction can then be esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The key steps involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or other reduced forms.

  • Substitution: Substitution reactions can be performed to replace functional groups in the compound with other groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids, aldehydes, and ketones.

  • Reduction: Reduction reactions can produce alcohols and other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules.

  • Biology: It is used in biological studies to investigate the structure-activity relationships of piperidine derivatives and their biological effects.

  • Industry: It is used in the chemical industry for the production of various intermediates and final products.

Mechanism of Action

The mechanism by which 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. In general, the compound may interact with molecular targets and pathways involved in biological processes, such as enzyme inhibition or receptor binding. The exact mechanism of action would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound is structurally similar but contains a piperazine ring instead of a piperidine ring.

  • N-Boc-4-piperidineacetaldehyde: Another related compound with a Boc-protected piperidine ring.

Uniqueness: 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of the methyl group and the tert-butyl ester group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-13(4,6-9-14)7-10-15/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEHBZUIZUBINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137987
Record name 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374653-92-5
Record name 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374653-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
Reactant of Route 2
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1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
Reactant of Route 3
1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
Reactant of Route 4
1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
Reactant of Route 5
Reactant of Route 5
1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
Reactant of Route 6
1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester

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